molecular formula C15H14ClNO3S2 B3000847 2-Chloro-5-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034224-76-3

2-Chloro-5-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B3000847
CAS No.: 2034224-76-3
M. Wt: 355.85
InChI Key: NWYOKAOULCIRDH-UHFFFAOYSA-N
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Description

2-Chloro-5-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C15H14ClNO3S2 and its molecular weight is 355.85. The purity is usually 95%.
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Scientific Research Applications

  • Cardiotonic Agents : A study by Rumler, V. Hagen, and A. Hagen (1990) synthesized derivatives of pyridinyl- and phenyl-substituted pyridines, including 2-Chloro-5-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. Some of these derivatives exhibited positive inotropic properties, which are beneficial for treating heart failure by increasing the force of heart muscle contractions (Rumler, Hagen, & Hagen, 1990).

  • Polyheterocyclic Systems : Bakhite, Al‐Sehemi, and Yamada (2005) reported on the synthesis of novel pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, exploring the reactivity of thieno[2,3-b]pyridine derivatives. This research contributes to the development of new heterocyclic compounds with potential applications in medicinal chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Anticancer Agents : Redda and Gangapuram (2007) explored the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents. They synthesized novel compounds containing a carbonyl/sulfonyl tetrahydrohydropyridine moiety, which showed moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).

  • Synthesis of Fluorinated Polyamides : Liu et al. (2013) conducted a study on the synthesis of soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides, synthesized using derivatives similar to this compound, showed potential applications in material science due to their excellent solubility, thermal stability, and electrical properties (Liu et al., 2013).

  • Corrosion Inhibition : Sappani and Karthikeyan (2014) investigated the use of derivatives similar to the compound as potential inhibitors for mild steel corrosion in sulfuric acid medium. Their study highlights the application of these compounds in industrial settings, particularly in corrosion prevention (Sappani & Karthikeyan, 2014).

Future Directions

Benzofuran and its derivatives are an emerging scaffold for antimicrobial agents . They have a wide array of biological activities, making it a privileged structure in the field of drug discovery . This suggests that there could be potential for future research into compounds like “2-Chloro-5-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine”.

Properties

IUPAC Name

2-chloro-5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S2/c16-15-8-11-9-17(5-3-14(11)21-15)22(18,19)12-1-2-13-10(7-12)4-6-20-13/h1-2,7-8H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYOKAOULCIRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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